Cholestenone
Overview
Description
Cholestenone is a cholesterol metabolite and analog . It functions as an antibiotic against Helicobacter pylori by inhibiting the biosynthesis of the cell wall component .
Synthesis Analysis
Cholestenone is a cholesterol analog catabolized by intestinal bacteria . The conversion of cholestenone into cholesterol involves the reduction of the enol acetate (using lithium aluminium hydride) and fractionation with digitonin for the isolation of the correct isomer .Molecular Structure Analysis
Cholestenone, also known as cholest-4-en-3-one, has a molecular formula of C27H44O . It is a cholesterol analog where the 3-hydroxy group on cholesterol is replaced by a keto group .Chemical Reactions Analysis
Cholestenone is enzymatically oxidized by oxygen in the presence of cholesterol oxidase to produce 4-cholestene-3-one and hydrogen peroxide . The oxidation and isomerization of cholesterol to 4-cholesten-3-one is thought to be the first step in the cholesterol catabolism in most microorganisms .Physical And Chemical Properties Analysis
Cholestenone reduces membrane order, undergoes faster flip-flop, and desorbs more readily from membranes than cholesterol . In primary human fibroblasts, cholestenone was released from membranes to physiological extracellular acceptors more avidly than cholesterol .Scientific Research Applications
Membrane Partitioning and Cellular Effects
Cholestenone has been investigated for its membrane partitioning effects using simulations and cell biological experiments. It is found to reduce membrane order, undergo faster flip-flop, and desorbs more readily from membranes than cholesterol. In human fibroblasts, cholestenone demonstrated a long-term functional effect, including the inhibition of cell migration during wound healing, differentiating it from the behavior of cholesterol (Neuvonen et al., 2014).
Anti-Obesity Effects
Research has shown that cholestenone, as an intestinal catabolite of cholesterol, can have an anti-obesity effect in mice. It inhibits body weight gain and body fat accumulation, with a dose-dependent response observed. The mechanism behind this effect is not fully understood, but it was not related to anorexia (Suzuki, 1993).
Metabolism and Biochemical Transformations
Cholestenone metabolism in humans involves its absorption and transformation in the body, with the presence of unaltered cholestenone established in blood after oral ingestion. It is also metabolized to progesterone by cytochrome P-450SCC, suggesting its role in steroid hormone biosynthesis (Rosenfeld et al., 1962; Sugano et al., 1995).
Role in Cholesterol Metabolism
Cholestenone has been studied for its effects on cholesterol metabolism, where it demonstrated the ability to alleviate hyperglycemia and hyperinsulinemia in obese mice. This suggests its potential role in modulating metabolic disorders associated with obesity (Nagao et al., 2021).
Industrial and Biotechnological Applications
Cholestenone is also of interest in industrial applications. Its production using cholesterol oxidase from bacterial sources and its use in biosensors, as an insecticide, and in steroid synthesis, highlight its biotechnological significance (Devi & Kanwar, 2018).
Sterol Dynamics in Cell Membranes
The effect of cholestenone onsterol dynamics, particularly in cell membranes, has been explored. Replacing part of membrane cholesterol with cholestenone affects the transbilayer movement (flip-flop) and desorption from the membrane. This indicates that even minor changes in sterol structure can have significant implications for sterol dynamics and cellular behavior (Manna et al., 2014).
Pathogen-Host Interactions
Cholestenone has been identified as a significant metabolite in the interaction between Mycobacterium tuberculosis and host macrophages. It accumulates in infected macrophages and is a product of the bacterial enzyme 3β-hydroxysteroid dehydrogenase. This finding suggests a potential role for cholestenone as a biomarker for tuberculosis infection (Chandra et al., 2022).
Safety And Hazards
Future Directions
Cholestenone could be used as an oral medicine to treat patients infected with H. pylori, including antimicrobial-resistant strains . It exhibits antibacterial action by a mechanism of action different from that of conventional antibacterial agents, so it is expected to be a new antibacterial drug against H. pylori .
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-GYKMGIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872379 | |
Record name | Cholest-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cholestenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cholest-4-en-3-one | |
CAS RN |
601-57-0 | |
Record name | Cholest-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-4-en-3-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-4-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cholestenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 82 °C | |
Record name | Cholestenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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